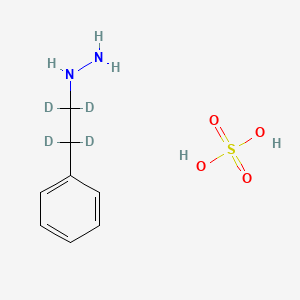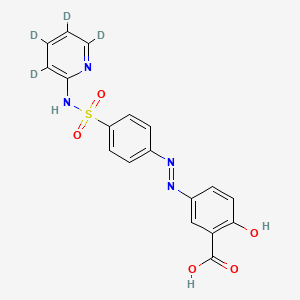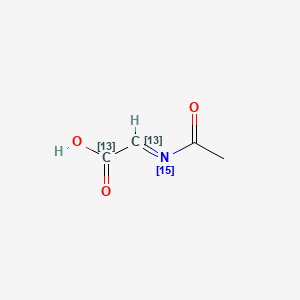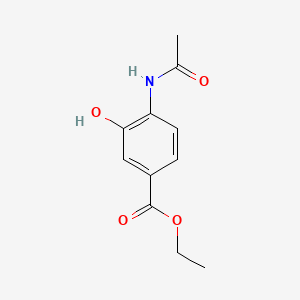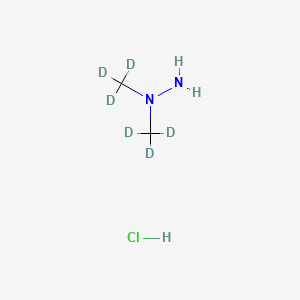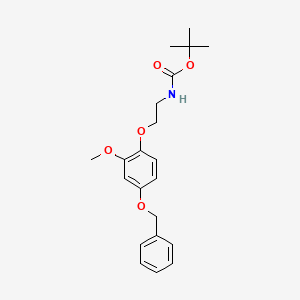
N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine (N-BOC-BMPE) is an organic compound that has been studied for its potential applications in the field of organic synthesis. It is a versatile compound that can be used in a variety of synthetic reactions, including nucleophilic substitution, addition to alkenes, and cycloaddition reactions. N-BOC-BMPE has been widely used in the field of organic synthesis due to its low cost and excellent reactivity.
Mechanism of Action
N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine is a nucleophilic reagent that is used in organic synthesis reactions. It is a strong nucleophile and is capable of reacting with a variety of electrophiles. In nucleophilic substitution reactions, N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine reacts with the electrophile to form an intermediate, which is then attacked by the nucleophile to form the desired product. In addition, N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine can also be used in addition reactions to alkenes and in cycloaddition reactions.
Biochemical and Physiological Effects
N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine has not been studied for its biochemical and physiological effects. However, it is known to be non-toxic and does not have any significant adverse effects on the environment.
Advantages and Limitations for Lab Experiments
N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine is a versatile compound that can be used in a variety of synthetic reactions. It is a low cost and highly reactive reagent that can be used in a variety of laboratory experiments. However, it is important to note that N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine is a strong nucleophile and can react with a variety of electrophiles. Therefore, it is important to take the necessary precautions when using this reagent in the laboratory.
Future Directions
N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine has a wide range of potential applications in the field of organic synthesis. It can be used in the synthesis of small molecules, peptides, and proteins. In addition, it can be used in the synthesis of chiral compounds and natural products. Furthermore, it can be used in the synthesis of pharmaceuticals and agrochemicals. In the future, N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine can be used to develop new synthetic methods and reactions that can be used in the synthesis of complex molecules. Additionally, it can be used to develop new catalysts and reagents that can be used in the synthesis of organic compounds. Finally, it can be used to develop new methods for the synthesis of peptides and proteins.
Synthesis Methods
N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine can be synthesized by reacting the corresponding amine with tert-butyloxycarbonyl chloride in the presence of a base such as pyridine. This reaction produces the desired product in high yields and with good selectivity. The reaction can be carried out in an inert atmosphere such as nitrogen or argon, and the reaction conditions can be adjusted to obtain the desired product.
Scientific Research Applications
N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine has been used in a variety of scientific research applications, including the synthesis of small molecules, peptides, and proteins. It has been used in the synthesis of peptides and proteins by the solid-phase peptide synthesis method. It has also been used in the synthesis of small molecules, such as cyclic peptides, by the solution-phase synthesis method. In addition, N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine has been used in the synthesis of organic compounds, such as chiral compounds and natural products.
properties
IUPAC Name |
tert-butyl N-[2-(2-methoxy-4-phenylmethoxyphenoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5/c1-21(2,3)27-20(23)22-12-13-25-18-11-10-17(14-19(18)24-4)26-15-16-8-6-5-7-9-16/h5-11,14H,12-13,15H2,1-4H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSMAJTWRPWLBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)OCC2=CC=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4-Fluorophenyl)methyl]boronic acid](/img/structure/B585349.png)
